molecular formula C18H36O2 B12652797 [[(Methyltetradecyl)oxy]methyl]oxirane CAS No. 94247-83-3

[[(Methyltetradecyl)oxy]methyl]oxirane

Cat. No.: B12652797
CAS No.: 94247-83-3
M. Wt: 284.5 g/mol
InChI Key: GHJFPZKLWAMOSP-UHFFFAOYSA-N
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Description

[[(Methyltetradecyl)oxy]methyl]oxirane: is an organic compound with the molecular formula C18H36O2 . It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is known for its unique structure, which includes a long alkyl chain and an oxirane ring, making it a subject of interest in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[(Methyltetradecyl)oxy]methyl]oxirane typically involves the reaction of 2-pentadecanol with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring. The reaction conditions usually involve temperatures ranging from 50°C to 70°C and a reaction time of several hours.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production, including the use of catalysts to speed up the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

[[(Methyltetradecyl)oxy]methyl]oxirane: undergoes several types of chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as are commonly used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products

    Diols: Formed from the oxidation of the oxirane ring.

    Alcohols: Resulting from the reduction of the compound.

    Substituted derivatives: Various products depending on the nucleophile used in substitution reactions.

Scientific Research Applications

[[(Methyltetradecyl)oxy]methyl]oxirane: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological membranes due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism by which [[(Methyltetradecyl)oxy]methyl]oxirane exerts its effects involves the interaction of its oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is the basis for its use in chemical synthesis and potential biological applications .

Comparison with Similar Compounds

Similar Compounds

  • **[(Methyltetradecyl)oxy]methyl]oxirane
  • 2-(pentadecan-2-yloxymethyl)oxirane

Uniqueness

[[(Methyltetradecyl)oxy]methyl]oxirane: is unique due to its long alkyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions, such as in surfactants and emulsifiers .

Properties

CAS No.

94247-83-3

Molecular Formula

C18H36O2

Molecular Weight

284.5 g/mol

IUPAC Name

2-(pentadecan-2-yloxymethyl)oxirane

InChI

InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(2)19-15-18-16-20-18/h17-18H,3-16H2,1-2H3

InChI Key

GHJFPZKLWAMOSP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(C)OCC1CO1

Origin of Product

United States

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